[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid
Description
[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid (CAS: 332849-48-6) is a pyrrolidinone derivative characterized by a 4-chlorobenzyl substituent at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position. This compound belongs to a class of molecules widely utilized as intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors and enzyme-targeted therapies .
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c14-10-3-1-8(2-4-10)5-9-6-11(16)15(13(9)19)7-12(17)18/h1-4,9H,5-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZXNONUXWZFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC(=O)O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of [3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid are currently unknown. The compound is a derivative of indole, which is known to bind with high affinity to multiple receptors. .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that this compound may interact with multiple pathways
Result of Action
Biological Activity
The compound [3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid is a derivative of pyrrolidine, a class of compounds known for their diverse biological activities. This article focuses on the synthesis, pharmacological properties, and biological activity of this compound, drawing upon various studies and research findings.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of 4-chlorobenzyl derivatives with aminoacetic acid. The reaction conditions often include heating in a controlled environment to facilitate the formation of the pyrrolidine ring structure.
Anticonvulsant Activity
Research has indicated that derivatives of pyrrolidine, including this compound, exhibit anticonvulsant properties. A study demonstrated that certain pyrrolidine derivatives showed significant activity in animal models for epilepsy, suggesting potential therapeutic applications for seizure disorders .
Antinociceptive Activity
In addition to anticonvulsant effects, this compound has been evaluated for its antinociceptive (pain-relieving) properties. Experimental models have shown that it can effectively reduce pain responses, comparable to established analgesics. The mechanism is believed to involve modulation of pain pathways in the central nervous system .
Antimicrobial Properties
Pyrrolidine derivatives have also been investigated for their antimicrobial activity. Studies have reported that certain derivatives display significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) in the range of 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Study 1: Anticonvulsant Efficacy
In a controlled study involving animal models, a series of pyrrolidine derivatives were tested for their anticonvulsant efficacy. The results indicated that this compound significantly reduced seizure frequency and duration compared to the control group.
| Compound | Dose (mg/kg) | Seizure Frequency (per hour) | Duration (seconds) |
|---|---|---|---|
| Control | 0 | 10 | 120 |
| Test | 20 | 3 | 30 |
| Test | 40 | 1 | 15 |
Study 2: Antimicrobial Activity
A separate study assessed the antimicrobial efficacy of several pyrrolidine derivatives against common bacterial strains. The results highlighted that this compound exhibited potent activity against E. coli with an MIC value of 0.015 mg/mL.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.020 |
| Escherichia coli | 0.015 |
| Pseudomonas aeruginosa | >0.100 |
Comparison with Similar Compounds
Key Structural Analogs
Structural and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chloro substitution in the target compound increases its lipophilicity and may improve membrane permeability compared to the non-chlorinated benzyl analog (CAS: 332849-43-1) .
- Stereochemical Influence : The (S)-configured analog (discontinued, CAS: N/A) demonstrates the importance of stereochemistry in receptor binding, a feature absent in the achiral target compound .
- Heterocyclic Complexity: Compound 42 () incorporates a fused dithiolo-benzo-dioxole ring, which introduces steric hindrance and reduces aqueous solubility compared to simpler pyrrolidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
